Trans-2,3-Butylene carbonate

CAS No.: 51261-82-6

Cat. No.: VC17161710

Molecular Formula: C5H8O3

Molecular Weight: 116.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51261-82-6 |

|---|---|

| Molecular Formula | C5H8O3 |

| Molecular Weight | 116.11 g/mol |

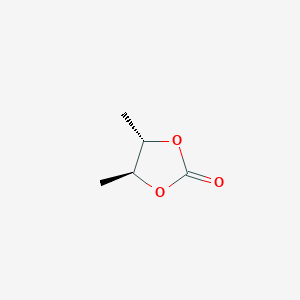

| IUPAC Name | (4S,5S)-4,5-dimethyl-1,3-dioxolan-2-one |

| Standard InChI | InChI=1S/C5H8O3/c1-3-4(2)8-5(6)7-3/h3-4H,1-2H3/t3-,4-/m0/s1 |

| Standard InChI Key | LWLOKSXSAUHTJO-IMJSIDKUSA-N |

| Isomeric SMILES | C[C@H]1[C@@H](OC(=O)O1)C |

| Canonical SMILES | CC1C(OC(=O)O1)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

Trans-2,3-butylene carbonate, systematically named (4S,5S)-4,5-dimethyl-1,3-dioxolan-2-one, features a five-membered heterocyclic ring with two oxygen atoms and two methyl groups in a trans configuration. Its molecular formula, C₅H₈O₃, corresponds to a planar structure where the carbonate group bridges the 2 and 3 positions of the butylene chain. The compound exists as a racemic mixture of enantiomers due to its chiral centers at C4 and C5.

Table 1: Key Identifiers of Trans-2,3-Butylene Carbonate

Note: Two CAS numbers are reported, likely corresponding to distinct stereoisomers or registry entries .

Spectroscopic and Chromatographic Data

The compound’s structural confirmation relies on nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The trans configuration yields distinct coupling constants in -NMR, with methyl protons resonating as doublets due to vicinal coupling. IR spectra show characteristic carbonyl (C=O) stretches at ~1,800 cm⁻¹ and C-O-C vibrations near 1,250 cm⁻¹.

Synthesis and Industrial Production

Catalytic Carbonation of 2-Butene

The primary synthesis route involves the reaction of trans-2-butene with carbon dioxide under catalytic conditions. A representative method employs zinc oxide (ZnO) or magnesium oxide (MgO) catalysts at 120–150 °C and 20–50 bar CO₂ pressure:

This process achieves yields exceeding 70% with high stereoselectivity, avoiding the formation of cis-isomers.

Alternative Methods

-

Epoxide Carbonylation: Reacting trans-2,3-butylene oxide with CO₂ in the presence of quaternary ammonium salts.

-

Enzymatic Synthesis: Lipase-catalyzed transesterification of dimethyl carbonate with trans-2,3-butanediol, though less common due to scalability challenges.

Physicochemical Properties

Thermal Stability and Phase Behavior

Trans-2,3-butylene carbonate exhibits a melting point of 37–38 °C and a boiling point of 49–51 °C under reduced pressure (0.2 Torr) . Its moderate thermal stability (decomposition onset at ~200 °C) makes it suitable for high-temperature battery applications.

Table 2: Thermodynamic and Solvent Properties

| Property | Value | Significance |

|---|---|---|

| Dielectric Constant | ~65 (at 25 °C) | Enhances lithium salt dissociation |

| Viscosity | 2.1 cP (at 25 °C) | Lower than EC (4.1 cP), aiding ion mobility |

| Flash Point | 112 °C | Reduces flammability risks |

Solvation Dynamics in Electrolytes

The compound’s Lewis basicity facilitates strong solvation of Li⁺ ions, lowering desolvation energy barriers during battery charging . Molecular dynamics simulations reveal that its trans configuration minimizes steric hindrance, enabling faster Li⁺ transport compared to cis-isomers .

Electrochemical Applications in Lithium-Ion Batteries

Solid Electrolyte Interphase (SEI) Formation

A landmark 1999 study by Chung et al. demonstrated that trans-2,3-butylene carbonate forms an SEI layer on graphite anodes with superior passivation properties . Key findings include:

-

Reduced Reactivity: The SEI inhibits solvent co-intercalation, preventing graphite exfoliation .

-

Composition: X-ray photoelectron spectroscopy (XPS) identified Li₂CO₃ and polycarbonates as dominant SEI components .

Table 3: Performance Comparison with Propylene Carbonate (PC)

| Parameter | Trans-2,3-BC | PC |

|---|---|---|

| Initial Coulombic Efficiency | 89% | 45% |

| Cycle Life (500 cycles) | 92% capacity retention | <50% capacity retention |

| SEI Thickness | 12 nm | 25 nm |

Electrolyte Formulation Strategies

Blending trans-2,3-butylene carbonate with ethylene carbonate (EC) (3:7 v/v) achieves a balance between high ionic conductivity (8.4 mS/cm) and SEI stability . Additives like fluoroethylene carbonate (FEC) further enhance cycle life by suppressing gas generation.

Future Research Directions

-

High-Voltage Electrolytes: Investigating compatibility with nickel-rich cathodes (e.g., NMC811) above 4.5 V.

-

Solid-State Batteries: Evaluating its plasticizing effect in sulfide-based solid electrolytes.

-

Green Synthesis: Developing photocatalytic routes using CO₂ from industrial emissions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume